molecular formula C16H11NO4 B2660071 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one CAS No. 101001-06-3

3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

Cat. No.: B2660071
CAS No.: 101001-06-3
M. Wt: 281.267
InChI Key: ZBDDYTVOLUGPBT-UHFFFAOYSA-N
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Description

3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a nitrophenyl group attached to a chromenone core through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one typically involves the condensation of 4-nitrobenzaldehyde with 2,3-dihydro-4H-chromen-4-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chromenone core can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
  • 3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

Uniqueness

3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3E)-3-[(4-nitrophenyl)methylidene]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-16-12(10-21-15-4-2-1-3-14(15)16)9-11-5-7-13(8-6-11)17(19)20/h1-9H,10H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDDYTVOLUGPBT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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